molecular formula C19H17ClN4O3S B286860 3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286860
M. Wt: 416.9 g/mol
InChI Key: NPNZVHJPRRFDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with potential pharmacological applications. It belongs to the class of triazolo-thiadiazoles and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the pathogenesis of different diseases. For instance, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and physiological effects:
3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. For instance, it has been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential biological activities and its ease of synthesis. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anticancer agent. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-chlorobenzylamine with 3,4,5-trimethoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

3-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential biological activities. It has been shown to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C19H17ClN4O3S

Molecular Weight

416.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17ClN4O3S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-23-24-16(21-22-19(24)28-18)8-11-4-6-13(20)7-5-11/h4-7,9-10H,8H2,1-3H3

InChI Key

NPNZVHJPRRFDBD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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